
N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a pyrrole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用機序
The mechanism of action of N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It may also modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide is its broad range of biological activities, making it a versatile compound for scientific research. It has also been found to exhibit low toxicity in animal models, indicating its potential safety for use in humans. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the scientific research on N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide. One potential area of investigation is its use as a therapeutic agent for the treatment of pain and inflammation in humans. Additionally, its anticancer properties may be further explored for the development of novel cancer therapies. Further studies may also investigate the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, the synthesis method may be optimized for increased efficiency and reproducibility.
合成法
The synthesis of N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide involves the reaction of 2-chlorobenzylamine with cyclopropylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with 2,5-dimethylpyrrole-1-carboxylic acid to yield the final compound. This synthesis method has been reported in several scientific studies and has been found to be efficient and reproducible.
科学的研究の応用
N-(2-chlorobenzyl)-4-(cyclopropylcarbonyl)-1H-pyrrole-2-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines in vitro.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(cyclopropanecarbonyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-13-4-2-1-3-11(13)8-19-16(21)14-7-12(9-18-14)15(20)10-5-6-10/h1-4,7,9-10,18H,5-6,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFIUCRSGPYSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50086426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

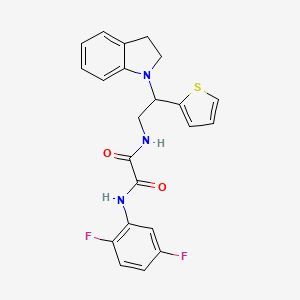
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)
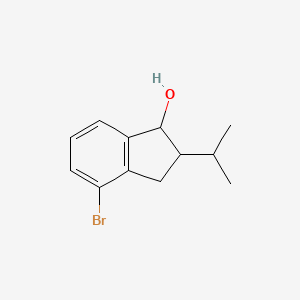
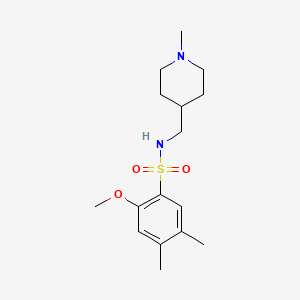
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
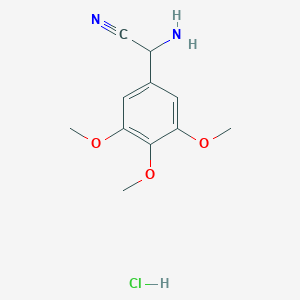
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
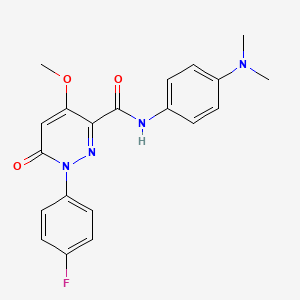
![5-[3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]-1,3-benzodioxole](/img/structure/B2885405.png)
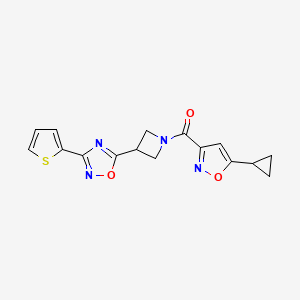
![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)

![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)
![2-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2885411.png)